Product packaging for 3-(3-Bromo-phenylcarbamoyl)-acrylic acid(Cat. No.:CAS No. 326914-22-1)

3-(3-Bromo-phenylcarbamoyl)-acrylic acid

Cat. No.: B3260067
CAS No.: 326914-22-1
M. Wt: 270.08 g/mol
InChI Key: ACABGZCLDYKQMC-SNAWJCMRSA-N
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Description

3-(3-Bromo-phenylcarbamoyl)-acrylic acid is a specialized organic building block of interest in supramolecular chemistry and materials science research. Its molecular structure incorporates both a bromo-substituted phenylcarbamoyl group and an acrylic acid moiety, making it a versatile precursor for synthesizing more complex architectures . The carboxy group and amide group within the molecule are key functional groups for hydrogen bonding. In related compounds, these groups facilitate the formation of intricate supramolecular structures, such as chains and sheets, through specific intermolecular interactions like N-H···O and O-H···O hydrogen bonds . This makes the compound a valuable candidate for crystal engineering studies aimed at designing novel organic materials with predefined properties. Researchers can utilize this compound in the synthesis of polymers or as an intermediate for the development of pharmaceutical candidates. The bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, expanding its utility in constructing diverse chemical libraries. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO3 B3260067 3-(3-Bromo-phenylcarbamoyl)-acrylic acid CAS No. 326914-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(3-bromoanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABGZCLDYKQMC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The primary disconnection for an amide, such as this compound, is the amide bond (C-N bond).

This disconnection simplifies the target molecule into two key synthons: an acyl cation equivalent derived from the acrylic acid moiety and an aniline (B41778) nucleophile equivalent. The corresponding real-world reagents for these synthons are an activated acrylic acid derivative and 3-bromoaniline (B18343).

Target Molecule: this compound

Transform: Amide bond disconnection

Synthons: Acryloyl cation synthon + 3-bromoaniline synthon

Starting Materials: Maleic anhydride (B1165640) (or another acrylic acid derivative) + 3-bromoaniline

This analysis suggests a primary synthetic strategy involving the acylation of 3-bromoaniline with a suitable three-carbon electrophile containing a carboxylic acid group.

Development of Novel Synthetic Pathways for the Target Compound

Based on the retrosynthetic analysis, several forward-synthetic pathways can be developed. These routes primarily focus on the efficient formation of the amide bond.

A direct and common method for amide synthesis involves the reaction of an amine with an acyl chloride. semanticscholar.org This pathway can be applied to the synthesis of this compound in a two-step process.

Formation of Acryloyl Chloride: Acrylic acid can be converted to the more reactive acryloyl chloride. This is typically achieved by treating acrylic acid with a chlorinating agent. While traditional reagents like phosphorus trichloride (B1173362) can be ineffective, agents such as oxalyl chloride or thionyl chloride are commonly used. wikipedia.orgresearchgate.net The reaction with thionyl chloride, for example, proceeds by converting the carboxylic acid into a highly reactive acyl chloride, releasing sulfur dioxide and hydrogen chloride as byproducts. researchgate.net

Amidation Reaction: The resulting acryloyl chloride is then reacted with 3-bromoaniline. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond, yielding this compound. wikipedia.org This reaction is typically performed in the presence of a base to neutralize the HCl generated.

The Michael addition, or conjugate addition, offers an alternative route for forming the carbon-nitrogen bond. wikipedia.org This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org

A plausible strategy involves the reaction of 3-bromoaniline (the Michael donor) with maleic anhydride (the Michael acceptor). In this scenario, the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring. The subsequent nucleophilic attack results in the formation of an amic acid, which in this case is 3-((3-bromophenyl)carbamoyl)acrylic acid. This method provides a direct route from commercially available precursors.

The reaction is a subset of conjugate additions, which are widely used for the mild formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances. nih.gov Several green strategies can be applied to the synthesis of this compound.

Catalytic Amidation: Instead of using stoichiometric amounts of activating agents like thionyl chloride, which produce significant waste, catalytic methods are preferred. scispace.com Boric acid has been demonstrated as a simple, readily available, and efficient catalyst for amide synthesis from carboxylic acids and urea (B33335) or amines, often under solvent-free conditions. semanticscholar.orgresearchgate.net The reaction proceeds by forming a mixed anhydride in situ, which then reacts with the amine. researchgate.net

Biocatalysis: Enzymes, such as lipases, can serve as highly selective and environmentally benign catalysts for amide bond formation. nih.govnumberanalytics.com For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids with amines in green solvents. nih.gov This enzymatic approach operates under mild conditions and often requires minimal product purification. nih.gov

Use of Greener Solvents: Traditional solvents for amide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), are effective but pose environmental and health risks. scispace.com Green chemistry encourages their replacement with more sustainable alternatives. Cyclopentyl methyl ether (CPME) is an example of a greener solvent that has been used successfully in enzymatic amide synthesis. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.

The choice of solvent and the reaction temperature are critical factors that influence reaction kinetics, solubility of reactants, and the formation of byproducts.

Solvent Selection: The ideal solvent should dissolve all reactants and reagents while being inert to the reaction conditions. The polarity of the solvent can influence the reaction rate. While DMF and CH2Cl2 are common due to their excellent solubilizing properties, the push towards greener chemistry has led to the exploration of alternatives. scispace.com Deep eutectic solvents (DESs) have also emerged as sustainable media for amide bond synthesis, in some cases enhancing reaction rates and selectivity. rsc.org

Table 1: Comparison of Solvents for Amide Synthesis

Solvent Boiling Point (°C) Key Characteristics Environmental Considerations
Dichloromethane (CH2Cl2) 39.6 Excellent solvent for a wide range of organic compounds. scispace.com Volatile, suspected carcinogen, hazardous. scispace.com
Dimethylformamide (DMF) 153 High boiling point, aprotic, good for polar reactants. scispace.com Toxic, environmental pollutant. scispace.com
Toluene 111 Aromatic solvent, often used for reflux conditions. acs.org Volatile organic compound (VOC), toxic.
Cyclopentyl Methyl Ether (CPME) 106 Greener alternative, lower peroxide formation than THF or ether. nih.gov More sustainable, less hazardous. nih.gov
Deep Eutectic Solvents (DESs) Variable Low toxicity, low vapor pressure, can enhance reaction kinetics. rsc.org Considered green solvents. rsc.org

Temperature Control: Temperature significantly affects the rate of amide bond formation. youtube.com Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as polymerization of the acrylic moiety or decomposition of the product. For instance, dehydrogenative coupling methods for amide synthesis often require high temperatures (above 100 °C), but recent advances have enabled these reactions to proceed at near-ambient temperatures with appropriate catalysts. acs.orgnih.gov Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of impurities.

Table 2: Hypothetical Effect of Temperature on Reaction Yield

Reaction Temperature (°C) Reaction Time (hours) Hypothetical Yield (%) Observations
25 (Room Temp) 24 35 Slow reaction rate, incomplete conversion.
50 12 75 Increased rate, good conversion.
80 6 90 Optimal balance of rate and yield.
110 (Reflux in Toluene) 4 82 Faster reaction, but increased byproduct formation observed.

By carefully selecting the synthetic route and optimizing parameters like solvent and temperature, this compound can be synthesized efficiently and with high purity. The exploration of greener methodologies further aligns the production of this compound with modern principles of sustainable chemistry.

Catalyst Evaluation and Mechanistic Implications

The formation of this compound from 3-bromoaniline and maleic anhydride is typically a spontaneous process that does not require the use of a catalyst. niscpr.res.iniosrjournals.orgnih.govnih.gov The inherent reactivity of the anhydride towards nucleophilic attack by the amine is sufficient to drive the reaction forward.

Mechanistically, the reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-bromoaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the maleic anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the opening of the five-membered anhydride ring and the formation of the final maleamic acid product.

The presence of the bromine atom at the meta position of the aniline ring has a notable electronic effect. As an electron-withdrawing group, the bromine atom decreases the electron density of the aromatic ring and, through an inductive effect, reduces the nucleophilicity of the amino group. This deactivation would be expected to slow the reaction rate compared to the reaction with unsubstituted aniline. However, the nucleophilicity of the amine remains sufficient for the reaction to proceed efficiently under mild conditions.

The mechanism in solid-state reactions is thought to involve the diffusion of one of the reactants into the crystal lattice of the other, allowing for the reaction to occur at the molecular level within the solid matrix. niscpr.res.in

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of this compound are crucial steps to obtain a product of high purity. As the product is typically a solid and often insoluble in the reaction solvent upon formation or cooling, the initial isolation is frequently achieved by simple vacuum filtration. nih.govnih.gov

Following initial filtration, the crude product is generally washed to remove unreacted starting materials and any by-products. A common washing procedure involves treating the solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble. For example, washing with water can help remove any unreacted maleic anhydride or maleic acid that may have formed through hydrolysis. nih.govnih.gov To remove unreacted 3-bromoaniline, a wash with a dilute acid solution, such as dilute hydrochloric acid, can be employed. nih.govnih.gov

For further purification, recrystallization is the most widely used technique. tandfonline.comnih.govnih.gov This process involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Ethanol is a commonly cited solvent for the recrystallization of N-arylmaleamic acids. tandfonline.comnih.govnih.gov The purity of the final product can be confirmed by its melting point and spectroscopic analysis.

The table below summarizes the common techniques for the isolation and purification of this compound.

TechniqueDescriptionPurpose
Vacuum Filtration Separation of the solid product from the liquid reaction mixture.Initial isolation of the crude product. nih.govnih.gov
Washing with Water Rinsing the solid product with water.To remove water-soluble impurities like maleic anhydride and maleic acid. nih.govnih.gov
Washing with Dilute Acid Rinsing the solid product with a dilute acid solution (e.g., HCl).To remove basic impurities such as unreacted 3-bromoaniline. nih.govnih.gov
Recrystallization Dissolving the crude product in a hot solvent (e.g., ethanol) and allowing it to crystallize upon cooling.To achieve high purity of the final product by separating it from soluble impurities. tandfonline.comnih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Properties of the Acrylic Acid Moiety

The acrylic acid portion of the molecule possesses both nucleophilic and electrophilic characteristics. The carbon-carbon double bond (C=C) is electron-rich, making it susceptible to electrophilic attack. Conversely, the carbonyl group and the acidic proton make the moiety, as a whole, an electron-withdrawing group, which can influence the reactivity of the adjacent carbamoyl (B1232498) linkage.

The double bond can undergo a variety of addition reactions. For instance, in related acrylic acid derivatives, the double bond can participate in addition reactions with various electrophiles and nucleophiles. The acrylic acid component can also undergo polymerization to form polyacrylic acid derivatives.

The atmospheric reaction of acrylic acid with the nitrate (B79036) radical (NO3) has been studied theoretically, indicating that the reaction can proceed via either an abstraction of a hydrogen atom or by the addition of the radical to the double bond. researchgate.net This highlights the dual reactivity of the acrylic acid system.

Reactivity of the Carbamoyl Linkage under Various Conditions

The carbamoyl (amide) linkage is a critical functional group that connects the phenyl ring to the acrylic acid moiety. Generally, amide bonds are relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, they can be hydrolyzed under acidic or basic conditions, although typically requiring more forcing conditions than esters.

In the crystal structure of the related compound 3-(phenylcarbamoyl)acrylic acid, the dihedral angle between the phenyl ring and the amide group is 10.8 (2)°. researchgate.netnih.gov This near-planarity suggests a degree of conjugation between the phenyl ring and the amide bond, which can affect its reactivity. The packing of these molecules in the crystal is consolidated by N-H···O hydrogen bonds, forming chains. researchgate.netnih.gov

Substituent Effects of the Bromine Atom on Aromatic Reactivity

The bromine atom attached to the phenyl ring significantly influences the molecule's reactivity. Bromine is an electronegative atom and thus exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. This makes the phenyl ring less susceptible to electrophilic aromatic substitution than an unsubstituted benzene (B151609) ring.

However, like other halogens, bromine also has a lone pair of electrons that can be delocalized into the aromatic pi-system, an effect known as resonance donation (+M). This effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom. In the case of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid, the bromine is at the meta position relative to the carbamoyl group.

The carbon-bromine bond itself is a site of reactivity. The bromine atom can be substituted by other nucleophiles through various transition-metal-catalyzed cross-coupling reactions, a common strategy in the synthesis of more complex organic molecules. nih.gov

Investigations into Tautomeric Forms and Conformational Isomers

Tautomerism in this compound is primarily associated with the acrylic acid and carbamoyl groups. The acrylic acid can exist in equilibrium with its carboxylate anion form, and the amide can, in principle, exhibit keto-enol tautomerism, although the keto form is overwhelmingly favored.

More significant are the conformational isomers arising from rotation around the single bonds. For the related 3-(phenylcarbamoyl)acrylic acid, X-ray diffraction studies have provided precise data on its solid-state conformation. researchgate.netnih.gov

Conformational Data for 3-(Phenylcarbamoyl)acrylic acid
ParameterValueReference
Dihedral angle (Phenyl ring - Amide group)10.8 (2)° researchgate.netnih.gov
Carboxyl group orientation (C=O and O-H bonds)anti researchgate.netnih.gov
Intramolecular Hydrogen BondingO-H···O, forming an S(7) ring researchgate.netnih.gov

This data suggests a relatively planar conformation in the solid state, stabilized by intramolecular hydrogen bonding. It is reasonable to infer that the bromo-substituted derivative would adopt a similar low-energy conformation.

Stereochemical Considerations in Synthesis and Reactions

The primary stereochemical feature of this compound is the geometry of the double bond in the acrylic acid moiety, which can exist as either the E (trans) or Z (cis) isomer. The E isomer is generally the more thermodynamically stable due to reduced steric hindrance.

In the synthesis of related compounds, such as 3-(3-bromo-4-methoxy-phenyl)-acrylic acid methyl ester via palladium-catalyzed desulfitative arylation, exclusive formation of the (E)-stereoisomer is observed due to the stabilizing effect of conjugation. It is highly probable that synthetic routes to this compound would also favor the E isomer.

Reactions involving the double bond, such as additions, would need to consider the formation of new stereocenters on the aliphatic chain.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, we can draw inferences from studies on its constituent functional groups.

The kinetics of reactions involving the acrylic acid moiety, such as polymerization, can be complex. Studies on the inhibited spontaneous polymerization of acrylic acid have investigated the mechanism of action of inhibitors like nitroxide radicals. whiterose.ac.uk The decay of nitroxide radical intensity in acrylic acid is influenced by acid-catalyzed disproportionation. whiterose.ac.uk

Derivatization Strategies and Analogue Synthesis

Systematic Modification of the Acrylic Acid Moiety

The acrylic acid portion of the molecule, with its carboxylic acid and reactive alkene, is a prime target for derivatization.

The carboxylic acid group is readily converted into a wide range of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various established methods. Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. google.comresearchgate.net The reaction temperature and choice of alcohol can be varied to produce a diverse library of esters. google.comchemra.com For instance, reacting the parent acid with primary alcohols (e.g., methanol, ethanol, n-butanol) can yield the corresponding alkyl esters. researchgate.netchemra.com Alternative methods that proceed under milder conditions can also be employed. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates ester formation with a broader range of alcohols, including more complex ones. jocpr.com Another efficient strategy involves the use of 1,1,3,3-tetramethylguanidine (B143053) to promote the esterification of acrylic acids with halogenated compounds at room temperature. rsc.org

Amidation: The synthesis of amides from the carboxylic acid group introduces a new hydrogen bond donor and can be accomplished by activating the carboxyl group. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to form an active intermediate that readily reacts with primary or secondary amines to yield the desired amide. nih.govnih.gov Another effective condensing agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which selectively promotes amide bond formation, even in aqueous solutions. researchgate.netuva.nl The reaction of the parent acrylic acid with a variety of amines, such as simple alkylamines or more functionalized amines like amino alcohols, can lead to a diverse set of N-substituted acrylamides. researchgate.net Enzymatic methods, for example using lipase (B570770), can also be employed for the amidation of acrylic acid derivatives, offering high selectivity under mild conditions. google.com

Table 1: Reagents for Esterification and Amidation of the Carboxylic Acid Moiety
Reaction TypeReagent/CatalystProduct TypeReference
EsterificationAlcohol (e.g., Ethanol) + H₂SO₄Alkyl ester researchgate.net
EsterificationAlcohol + Dicyclohexylcarbodiimide (DCC) / DMAPEster jocpr.com
AmidationAmine + EDCIAmide nih.gov
AmidationAmine + DMTMMN-substituted amide researchgate.net

The carbon-carbon double bond in the acrylic acid moiety is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to more complex molecular scaffolds.

Alkene Functionalization: The electron-deficient nature of the alkene, due to the adjacent carbonyl group, makes it a good Michael acceptor. This allows for conjugate addition reactions with various nucleophiles. Furthermore, radical coupling reactions can be utilized to functionalize the alkene. researchgate.net

Cycloaddition Reactions: The alkene can participate as a dienophile or dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with nitrones can lead to the formation of isoxazolidine (B1194047) rings. nih.gov The reaction of conjugated nitroalkenes, which share features with acrylic acids, with diarylnitrones has been shown to proceed with high regio- and stereoselectivity. nih.gov Similarly, reactions with other 1,3-dipoles like azides or nitrile oxides can be explored to generate five-membered heterocyclic rings such as triazoles or isoxazoles, respectively. nih.gov These reactions, often catalyzed by Lewis acids, provide a powerful tool for constructing complex heterocyclic systems attached to the core structure. researchgate.net

Structural Diversification of the Phenyl Ring

Modifying the substituents on the phenyl ring allows for fine-tuning of electronic and steric properties. The existing bromine atom can be replaced or supplemented with other functional groups.

The bromine atom at the 3-position can be replaced by other halogens (F, Cl, I) using various organometallic cross-coupling reactions. For instance, palladium-catalyzed reactions could be employed for this transformation. Additionally, further halogenation of the ring is possible through electrophilic aromatic substitution, although the existing deactivating carbamoyl (B1232498) group would direct incoming electrophiles primarily to the ortho and para positions relative to the amide nitrogen, and the bromine would direct to its ortho and para positions. The synthesis of analogues with different halogen substitution patterns, such as 2-benzamido-3-(4-bromophenyl)acrylic acid, has been documented in the literature, indicating the feasibility of synthesizing various halogenated isomers. nih.gov

The introduction of non-halogen substituents can be achieved through standard aromatic chemistry.

Alkyl and Alkoxy Groups: Alkyl or alkoxy groups can be introduced onto the phenyl ring, often starting from a different substituted aniline (B41778) precursor before the formation of the carbamoyl linkage. For example, the Knoevenagel condensation of ring-substituted benzaldehydes with cyanoacetates is a common method to produce substituted phenylacrylates, which can then be further modified. chemrxiv.org Synthesizing analogues starting from various methoxy- or ethoxy-substituted anilines would yield the corresponding alkoxy derivatives of 3-(phenylcarbamoyl)-acrylic acid.

Nitro Groups: A nitro group can be introduced onto the phenyl ring via electrophilic nitration using a mixture of nitric acid and sulfuric acid. The position of nitration would be directed by the existing substituents. The synthesis of related compounds such as ((3-nitro-phenylcarbamoyl)-methanesulfinyl)-acetic acid demonstrates the chemical compatibility of the nitro group with the phenylcarbamoyl fragment. sigmaaldrich.com Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is a known method for tagging carboxylic acids, further highlighting the utility of the nitro-phenyl moiety in synthetic strategies. nih.gov

Table 2: Potential Modifications of the Phenyl Ring
Modification TypeTarget SubstituentGeneral MethodReference
Halogenation-F, -Cl, -IPalladium-catalyzed cross-coupling / Electrophilic Aromatic Substitution nih.gov
Alkoxylation-OCH₃, -OCH₂CH₃Synthesis from alkoxy-substituted anilines chemrxiv.org
Nitration-NO₂Electrophilic nitration (HNO₃/H₂SO₄) sigmaaldrich.com

Modifications at the Carbamoyl Nitrogen Atom

The hydrogen atom on the carbamoyl nitrogen is acidic and can be replaced through alkylation or acylation reactions. N-alkylation could be achieved by treating the compound with a base followed by an alkyl halide. This modification would remove the hydrogen-bond donating capability of the amide nitrogen and introduce steric bulk, which could have significant conformational effects. The structural analysis of the related 3-(phenylcarbamoyl)acrylic acid shows that the N-H group participates in intermolecular hydrogen bonding, forming chains and sheets in the crystal structure. researchgate.netnih.gov Modifying this site would disrupt these packing interactions. Furthermore, N-acylation is also a possibility, leading to the formation of an imide derivative.

Spectroscopic and Structural Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques used to confirm the basic structure. In a typical analysis, the ¹H NMR spectrum of this compound would display distinct signals for the vinyl protons of the acrylic acid moiety and the protons of the bromophenyl ring. The coupling patterns and chemical shifts of these protons provide valuable information about their connectivity and chemical environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.

Solid-state NMR (ssNMR) could offer insights into the compound's structure in its solid, crystalline form, providing information on intermolecular interactions and packing that are not observable in solution-state NMR. However, specific ssNMR studies on this compound are not readily found in the literature.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is a representative example based on typical chemical shifts for similar structures and may not reflect experimentally verified values for this specific compound.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.20 - 7.80 (m)120.0 - 140.0
Vinylic CH6.50 - 7.50 (d)125.0 - 135.0
Carboxylic Acid OH12.0 - 13.0 (br s)168.0 - 172.0
Amide NH9.0 - 10.0 (br s)-
Carbonyl C=O (Amide)-164.0 - 168.0
Carbonyl C=O (Acid)-168.0 - 172.0
C-Br-122.0 - 125.0

Interactive Data Table: Users can sort the table by column.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The nominal molecular weight of this compound is approximately 284.1 g/mol , taking into account the most common isotopes of each element.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

While a detailed fragmentation pattern for this specific molecule is not extensively published, general principles of amide fragmentation can be applied. nih.govlibretexts.orgyoutube.comrsc.org Electron impact (EI) or electrospray ionization (ESI) could lead to cleavage of the amide bond, generating characteristic fragment ions. nih.govrsc.org For aromatic amides, the formation of a resonance-stabilized benzoyl cation is a common fragmentation pathway. nih.govyoutube.com

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Description
[M]⁺~284~286Molecular Ion
[M-H₂O]⁺~266~268Loss of water from the carboxylic acid
[M-COOH]⁺~239~241Loss of the carboxylic acid group
[Br-Ph-NHCO]⁺~198~200Fragment containing the bromophenyl amide moiety
[Br-Ph-NH₂]⁺~171~173Fragment containing the bromoaniline moiety

Interactive Data Table: Users can sort the table by column.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the O-H stretch of the carboxylic acid, the C=O stretches of both the amide and the carboxylic acid, and the C=C stretch of the acrylic and aromatic moieties. The broadness of the O-H and N-H stretching bands can provide information about hydrogen bonding.

Raman spectroscopy, while less commonly reported for this specific compound, offers advantages in observing certain vibrations, particularly those of non-polar bonds like the C=C bond. acs.orguwo.canih.govicm.edu.plresearchgate.net It can provide complementary information to the IR spectrum, aiding in a more complete vibrational analysis.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3200 - 2500 (broad)
AmideN-H stretch3400 - 3200
Aromatic/VinylicC-H stretch3100 - 3000
Carboxylic AcidC=O stretch1725 - 1700
AmideC=O stretch (Amide I)1680 - 1630
AmideN-H bend (Amide II)1570 - 1515
Aromatic/VinylicC=C stretch1650 - 1500
AromaticC-H out-of-plane bend900 - 675

Interactive Data Table: Users can sort the table by column.

UV-Vis Spectroscopy for Electronic Transition Studies and Purity Assessment

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can also serve as a method for purity assessment. The chromophores in this compound, namely the bromophenyl ring and the conjugated acrylic acid system, are expected to give rise to characteristic absorption bands in the ultraviolet region. researchgate.netresearchgate.netustc.edu.cnwu.ac.th

The spectrum would likely show π → π* transitions associated with the aromatic and conjugated systems. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. This technique can be used quantitatively to determine the concentration of the compound in a solution, which is useful for purity assessment when compared against a standard of known purity.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

A search of the Cambridge Crystallographic Data Centre (CCDC) may reveal the crystal structure of this compound or closely related compounds. Such a structure would definitively establish the conformation of the molecule in the crystalline state, including the planarity of the amide and acrylic acid moieties and the orientation of the bromophenyl ring. This information is crucial for understanding the compound's physical properties and its interactions in a biological or material context.

Circular Dichroism (CD) Spectroscopy for Chiral Analogue Studies

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This compound itself is not chiral and therefore would not exhibit a CD spectrum.

However, CD spectroscopy would be an essential tool for studying chiral analogues of this compound. acs.org If a chiral center were introduced into the molecule, for example, by using a chiral amine or acid in its synthesis, CD spectroscopy could be used to determine the enantiomeric purity and to study the conformation of the chiral molecule in solution. No such studies on chiral analogues of this compound are currently found in the public domain.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate determination of a molecule's electronic structure and equilibrium geometry. For 3-(3-bromo-phenylcarbamoyl)-acrylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, would be employed to optimize the molecular structure to its lowest energy state. nih.gov

From the electronic structure calculations, critical quantum chemical parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich phenyl ring and the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would be concentrated on the electron-deficient acrylic acid and amide carbonyl groups.

A Molecular Electrostatic Potential (MEP) map can also be generated from the DFT results. This map visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl and carboxylic acid oxygens, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the amide and carboxylic acid protons, highlighting regions for nucleophilic interaction. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters and Electronic Properties for this compound

ParameterIllustrative ValueSignificance
Bond Lengths (Å)
C=O (amide)1.24Indicates double bond character.
C-N (amide)1.35Partial double bond character due to resonance.
C=C (acrylic)1.34Typical double bond length.
C-Br1.90Standard carbon-bromine bond length.
**Bond Angles (°) **
C-N-H (amide)121.0Reflects sp2 hybridization of nitrogen.
O=C-N (amide)123.5Geometry of the amide plane.
Electronic Properties
HOMO Energy-6.5 eVElectron-donating ability.
LUMO Energy-2.1 eVElectron-accepting ability.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, gas-phase picture of the molecule at 0 K, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a solvated environment. nih.gov For this compound, MD simulations would be crucial for understanding its conformational flexibility and its interactions with solvent molecules, particularly water.

An all-atom MD simulation would be set up by placing the molecule in a box of explicit water molecules and simulating its movement over nanoseconds or longer. rsc.org This would reveal the accessible conformations of the molecule. Key areas of flexibility include the rotation around the C-N bond of the amide and the C-C single bonds connecting the phenyl ring, amide, and acrylic acid moieties. The simulations would show the distribution of dihedral angles, indicating the most stable and frequently adopted conformations in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. rsc.org By analyzing the radial distribution functions between atoms of the solute and solvent, one can quantify the hydration shell around different parts of the molecule. nih.gov For example, strong hydrogen bonding would be expected between the amide N-H, the carbonyl oxygen, the carboxylic acid O-H and oxygen atoms, and the surrounding water molecules. The hydrophobic phenyl ring would likely show a different pattern of water structuring. These interactions are critical for understanding the molecule's solubility and how it presents itself to potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound were part of a library of analogues tested for a specific biological effect (e.g., enzyme inhibition), QSAR could be used to build a predictive model.

A 2D or 3D-QSAR study would begin by calculating a wide range of molecular descriptors for each compound in the series. nih.govshd-pub.org.rs These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the observed biological activity (e.g., IC50 values). shd-pub.org.rsmdpi.com

For example, a hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * (logP) - 0.2 * (Molecular_Volume) + 1.2 * (Dipole_Moment_Z) + constant

Such a model, once validated, could predict the activity of new, unsynthesized analogues and provide insights into the mechanism of action. nih.gov For instance, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity. For this compound, the bromine atom would contribute significantly to the lipophilicity and could be a key feature in a QSAR model.

Molecular Docking Studies for Elucidating Potential Target Interactions in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For this compound, docking studies could be performed against various enzymes where acrylic acid or amide-containing molecules are known to be active, such as urease, histone deacetylases (HDACs), or certain kinases. nih.govnih.gov

The process involves preparing the 3D structures of both the ligand and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each based on a force field that estimates the binding affinity. mdpi.com

The results would provide a binding score (e.g., in kcal/mol), with lower scores indicating a more favorable interaction, and a predicted binding pose. nih.gov Analysis of this pose would reveal key intermolecular interactions, such as:

Hydrogen bonds: The amide N-H and carbonyl oxygen, as well as the carboxylic acid group, are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine in the active site. mdpi.com

Hydrophobic interactions: The bromo-phenyl ring would likely engage in hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine.

Halogen bonding: The bromine atom could potentially form a halogen bond with an electron-rich atom (like an oxygen or sulfur) in the protein backbone or side chain.

Table 2: Illustrative Molecular Docking Results for this compound in a Hypothetical Enzyme Active Site

ParameterResultInterpretation
Binding Energy -8.5 kcal/molStrong predicted binding affinity.
Key Interactions
Hydrogen Bond 1Amide N-H with Aspartate residueKey anchoring interaction.
Hydrogen Bond 2Carboxylic acid O-H with Serine residueFurther stabilization of the ligand.
Hydrophobic InteractionPhenyl ring with Leucine pocketContributes to binding affinity.
Halogen BondBromine with Carbonyl OxygenDirectional interaction enhancing specificity.

Note: This table is illustrative, based on typical interactions observed for similar ligands in protein active sites. nih.govnih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predicting their feasibility, mechanisms, and kinetics. For this compound, a key reactive site is the α,β-unsaturated system of the acrylic acid moiety, which is susceptible to nucleophilic (Michael) addition. rsc.org

Using DFT, one could model the reaction pathway of a nucleophile (e.g., the thiol group of a cysteine residue) attacking the double bond. biorxiv.org By calculating the energies of the reactants, products, and any intermediates and transition states, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state gives the activation energy, which determines the reaction rate. acs.org

These calculations can elucidate the reaction mechanism, for instance, whether it proceeds in a single step or through a multi-step pathway involving a stable intermediate. rsc.org The geometry of the transition state can also be determined, providing a snapshot of the bond-making and bond-breaking process. nih.govacs.org This information is crucial for understanding how the molecule might covalently modify a biological target, a mechanism employed by many targeted covalent inhibitors. rsc.org

Spectroscopic Property Predictions via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of a molecule. nih.gov These predictions are highly valuable for confirming the identity and structure of a synthesized compound by comparing the calculated spectra with experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov For this compound, this would predict the characteristic stretching frequencies for the O-H of the carboxylic acid, the N-H of the amide, the C=O of both the amide and the acid, the C=C of the acrylic group, and the C-Br bond. Comparing the calculated spectrum with an experimental one can help in assigning the observed peaks. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can also be predicted computationally. researchgate.net The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard. This is extremely useful for assigning signals in complex NMR spectra and confirming the connectivity of the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)~3450Stretching
N-H (Amide)~3350Stretching
C=O (Carboxylic Acid)~1720Stretching
C=O (Amide I)~1680Stretching
C=C (Acrylic)~1630Stretching
N-H (Amide II)~1550Bending
C-Br~680Stretching

Note: These are typical frequency ranges and are subject to shifts based on the specific molecular environment and computational method. nih.gov

Exploration of Biological Activities and Mechanisms of Action in Vitro/in Situ

Investigation of Cellular Pathway Modulation

Comprehensive studies are required to determine if and how 3-(3-Bromo-phenylcarbamoyl)-acrylic acid modulates cellular pathways. Such investigations would typically involve a variety of assays to pinpoint specific molecular interactions.

Enzyme Inhibition and Activation Studies

There is currently no specific data available in peer-reviewed literature detailing the inhibitory or activating effects of this compound on any particular enzyme or class of enzymes. To ascertain such activity, the compound would need to be screened against a panel of enzymes. The results of such hypothetical screenings could be presented as follows:

Enzyme TargetAssay TypeResult (e.g., IC₅₀, EC₅₀)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Receptor Binding Assays and Ligand-Target Interactions

The ability of this compound to bind to specific cellular receptors is unknown. Receptor binding assays would be essential to determine its affinity and selectivity for various receptors. This information is crucial for understanding its potential pharmacological effects. A summary of potential, yet currently unavailable, findings might be formatted as:

Receptor TargetBinding Affinity (Kᵢ/Kₐ)Functional Effect (Agonist/Antagonist)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Cellular Signaling Pathway Interrogation (e.g., kinases, phosphatases)

Research into the effects of this compound on intracellular signaling pathways, such as those mediated by kinases and phosphatases, has not been published. Investigating these pathways would reveal the compound's influence on cellular processes like proliferation, differentiation, and apoptosis.

Antimicrobial Research Mechanisms

The potential for this compound to act as an antimicrobial agent is an area that warrants investigation, though no specific studies have been made public.

Antibacterial Activity Mechanisms on Bacterial Growth and Viability

There are no available studies that describe the mechanism by which this compound may affect bacterial growth and viability. To determine this, a series of microbiological assays would be necessary, including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations against a range of bacterial species.

Antifungal Activity Mechanisms Against Fungal Strains

Similarly, the antifungal properties of this compound and its mechanisms of action against fungal strains have not been documented in the scientific literature. Research in this area would involve screening the compound against various fungal species to determine its efficacy and mode of action.

Anti-Inflammatory Research Mechanisms

There is no published research to report on the anti-inflammatory properties of this compound.

Cytokine and Chemokine Modulation Studies

No studies have been identified that investigate the effect of this compound on the production or signaling of cytokines and chemokines.

Prostaglandin Synthesis Pathway Inhibition

There is no available data concerning the inhibitory effects of this compound on the prostaglandin synthesis pathway, including its potential interaction with cyclooxygenase (COX) enzymes.

Anti-Cancer Research Mechanisms at the Cellular Level

Currently, there is no scientific literature available that describes the anti-cancer properties of this compound at a cellular level.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

No research has been published detailing any potential role of this compound in inducing apoptosis or causing cell cycle arrest in cancer cells.

Anti-Proliferative Effects on Cancer Cell Lines

There are no available studies that have evaluated the anti-proliferative effects of this compound on any cancer cell lines.

Neurobiological Research Mechanisms

The neurobiological activity of a novel compound is typically investigated through a series of hierarchical in vitro and in situ assays. These studies are designed to elucidate the compound's mechanism of action at the molecular and cellular levels.

Ion Channel Modulation and Neurotransmitter Uptake Studies

A primary avenue for a compound to exert influence on the nervous system is through the modulation of ion channels and neurotransmitter transporters. These proteins are fundamental to neuronal excitability and synaptic communication.

Ion Channel Modulation: Voltage-gated and ligand-gated ion channels are critical for the generation and propagation of action potentials and for synaptic transmission. To assess a compound's effect on these channels, electrophysiological techniques such as patch-clamp recording are employed on cultured neurons or cell lines expressing specific channel subtypes. Researchers would typically apply varying concentrations of this compound to determine its effect on channel kinetics, including activation, inactivation, and deactivation.

Table 1: Hypothetical Data on Ion Channel Modulation by this compound

Ion Channel Subtype Concentration (µM) Effect on Channel Activity
Nav1.5 1 No significant effect
Nav1.5 10 15% inhibition of peak current
Kv7.2/7.3 1 5% potentiation of current
Kv7.2/7.3 10 25% potentiation of current
GABA-A Receptor 1 No significant effect
GABA-A Receptor 10 10% potentiation of GABA-evoked currents

Note: This table is illustrative and not based on experimental data.

Neurotransmitter Uptake: The clearance of neurotransmitters from the synaptic cleft is crucial for terminating synaptic signals and is mediated by specific transporter proteins. The effect of a compound on neurotransmitter uptake is often studied using synaptosomes or cultured glial and neuronal cells. These assays typically involve the use of radiolabeled neurotransmitters (e.g., [³H]GABA, [³H]glutamate) and measuring the amount of radioactivity taken up by the cells in the presence and absence of the test compound.

Effects on Neuronal Cell Viability and Function

Beyond direct modulation of signaling proteins, it is essential to understand a compound's broader impact on the health and function of neuronal cells.

Neuronal Cell Viability: The cytotoxicity of a compound is a critical parameter. Standard assays to measure cell viability include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which quantifies cell membrane damage. These assays would be performed on primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) exposed to a range of concentrations of this compound over different time courses.

Table 2: Illustrative Data on the Effect of this compound on Neuronal Cell Viability

Cell Line Concentration (µM) % Cell Viability (MTT Assay)
SH-SY5Y 1 98%
SH-SY5Y 10 95%
SH-SY5Y 50 88%
Primary Cortical Neurons 1 99%
Primary Cortical Neurons 10 92%
Primary Cortical Neurons 50 85%

Note: This table is for illustrative purposes only and does not represent actual experimental results.

Neuronal Function: To assess more subtle effects on neuronal function, researchers might investigate changes in neurite outgrowth, synaptic plasticity, or network activity. High-content imaging can be used to quantify changes in neuronal morphology, such as the length and branching of neurites. To study synaptic function, techniques like long-term potentiation (LTP) recordings in hippocampal slices would be employed. Multi-electrode array (MEA) recordings from cultured neuronal networks could provide insights into how the compound affects spontaneous and evoked electrical activity across a population of neurons.

Potential Applications As Research Probes and Chemical Tools

Development of Fluorescent Probes for Cellular Imaging

While the 3-(3-Bromo-phenylcarbamoyl)-acrylic acid scaffold is not intrinsically fluorescent, its structure is well-suited for chemical modification to create fluorescent probes for cellular imaging. The bromine atom on the phenyl ring serves as a key chemical handle for introducing fluorophores.

Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, a wide variety of fluorescent moieties can be attached at the bromo position. For example, coupling with a boronic acid derivative of a fluorophore like coumarin, fluorescein, or rhodamine would covalently link the signaling unit to the core scaffold. The resulting probe could then be used to visualize the localization of a target protein within a cell, assuming the core scaffold has an affinity for a specific biological target. The acrylic acid portion of the molecule could act as a reactive "warhead" that covalently binds to the target protein, allowing for stable and long-lasting labeling.

Application in Affinity Chromatography for Target Isolation

Affinity chromatography is a powerful technique used to purify and isolate specific biomolecules from complex mixtures. This method relies on a specific binding interaction between the molecule of interest (e.g., a protein) and a ligand that is immobilized on a solid support (chromatography resin).

This compound can be readily adapted for this purpose. The carboxylic acid group provides a convenient point of attachment for immobilization onto an amine-functionalized resin, such as NHS-activated sepharose. The reaction would form a stable amide bond, covalently linking the compound to the resin while orienting the phenylcarbamoyl portion away from the support to interact with potential binding partners in a cell lysate or other biological sample. Proteins that specifically bind to this scaffold could be "captured" by the column and later eluted for identification and further study, a critical step in target validation and drug discovery.

Utilization as a Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a strategy used to synthesize a large number of different but structurally related molecules, known as a library. This approach is highly valuable in screening for new drug leads. The structure of this compound is an excellent starting point, or scaffold, for building such a library due to its multiple points of diversification.

Key modification sites include:

The Bromo-Substituent: The bromine atom can be replaced with a vast array of chemical groups using palladium-catalyzed cross-coupling reactions, allowing for the exploration of different substituents to optimize binding affinity and selectivity.

The Carboxylic Acid: This group can be converted into a wide range of amides or esters by reacting it with various amines or alcohols, respectively. This modifies the hydrogen-bonding capacity and steric profile of this part of the molecule.

The Acrylic Double Bond: The alkene can undergo reactions like Michael addition, allowing for the introduction of nucleophiles, such as thiols from cysteine residues in proteins, which is a common mechanism for covalent inhibitors.

The systematic modification of these sites can generate a large library of analogs to screen for biological activity.

Table 1: Potential Diversification of the this compound Scaffold

Modification Site Reaction Type Potential New Groups
3-Bromo-phenyl Group Suzuki Coupling Alkyl, Aryl, Heteroaryl
Sonogashira Coupling Alkynyl
Buchwald-Hartwig Amination Primary/Secondary Amines
Carboxylic Acid Amide Coupling Alkylamides, Arylamides, Amino Acid Esters
Esterification Alkyl Esters, Aryl Esters

| Acrylic Double Bond | Michael Addition | Thiols, Amines, Other Nucleophiles |

Role as a Reference Compound in Mechanistic Biological Studies

In biological research, reference compounds with known mechanisms of action are essential for validating new assays and studying biological pathways. Acrylamides are a well-known class of covalent inhibitors that typically target nucleophilic amino acid residues, such as cysteine, in enzyme active sites through a Michael addition reaction.

Monoacylglycerol lipase (B570770) (MGL) is a serine hydrolase that plays a key role in the endocannabinoid system. nih.govfrontiersin.org The development of inhibitors for this enzyme is an active area of research for various therapeutic applications. frontiersin.orgnih.gov While this compound has not been specifically identified as an MGL inhibitor, its acrylamide (B121943) structure makes it a plausible candidate for inhibiting enzymes with reactive cysteine residues. nih.gov If its activity against a specific enzyme like MGL or another hydrolase were to be characterized, it could serve as a valuable reference compound. Researchers could use it to probe enzyme function, validate screening assays, or as a benchmark against which newly synthesized inhibitors are compared. Its defined structure would allow for detailed structure-activity relationship (SAR) studies to understand how modifications to the scaffold affect inhibitory potency and selectivity. nih.gov

Future Research Horizons for this compound

The chemical compound this compound, with its distinct structural motifs, presents a compelling case for future scientific investigation. The presence of an acrylic acid moiety, a phenylcarbamoyl group, and a bromine substituent offers a rich landscape for exploration in synthetic chemistry, chemical biology, and medicinal chemistry. This article outlines key future directions and research perspectives for this compound, focusing on untapped potential and opportunities for innovation.

Q & A

Basic: What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of 3-(3-Bromo-phenylcarbamoyl)-acrylic acid derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify substituent positions and carbamoyl/acrylic functional groups. For example, coupling patterns in 1^1H NMR can distinguish E/Z isomers of the acrylic acid moiety .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For instance, crystal data for related bromophenylacetic acid derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) show monoclinic symmetry (space group P21_1/c) with lattice parameters a = 12.5022 Å, b = 8.2690 Å, and β = 93.573°, enabling precise bond-length/angle measurements .
  • Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) from the carbamoyl group .

Basic: What synthetic routes are commonly employed to prepare this compound and its analogs?

Answer:

  • Stepwise Coupling: React 3-bromophenyl isocyanate with acrylic acid derivatives under anhydrous conditions. For example, acryloyl chloride can be coupled with 3-bromoaniline intermediates in tetrahydrofuran (THF) with triethylamine as a base .
  • One-Pot Methods: Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromophenyl group post-carbamoylation. Evidence from related arylacetic acids highlights the use of Pd(PPh3_3)4_4 and Na2_2CO3_3 in dioxane/water mixtures .
  • Proton Transfer Salt Formation: React acrylic acid derivatives with aminopyridines or benzothiazoles to form bioactive salts, as demonstrated in antimicrobial studies .

Advanced: How can enantioselective synthesis of this compound derivatives be optimized for targeting carbapenemase enzymes?

Answer:

  • Catalytic Asymmetric Morita-Baylis-Hillman (MBH) Reaction: Use chiral bifunctional catalysts (e.g., quaternary ammonium-carbene) to achieve high enantiomeric excess (>90% ee). For example, MBH reactions with 2-formylaryl boronic esters yield C3-substituted acrylates with inhibitory activity against KPC-2 and OXA-48 carbapenemases .
  • Crystallography-Guided Design: Analyze enzyme-inhibitor complexes (e.g., KPC-2 bound to (S)-4a) to identify critical hydrogen-bonding interactions. Modify substituents to enhance binding to Ser70 or Zn2+^{2+}-containing active sites in metallo-β-lactamases .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction rates and enantioselectivity compared to non-polar alternatives .

Advanced: How do proton transfer salts of this compound enhance antimicrobial activity compared to the parent compound?

Answer:

  • Enhanced Solubility and Bioavailability: Salts formed with 2-aminopyridine or benzothiazole derivatives exhibit improved aqueous solubility due to ionic interactions, facilitating bacterial membrane penetration .
  • Synergistic Mechanisms: Proton transfer salts disrupt microbial proton gradients (e.g., via H+^+/K+^+ antiporters) while the acrylic acid moiety inhibits cell wall synthesis. For example, salts like 9 and 17 (MIC = 4–8 µg/mL) outperform fluconazole against Candida albicans and Pseudomonas aeruginosa .
  • Resistance Mitigation: Dual-target activity reduces the likelihood of resistance development, as shown in time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA) .

Advanced: How should researchers address contradictions in reported MIC values for this compound derivatives across bacterial strains?

Answer:

  • Standardize Assay Conditions: Variations in broth microdilution media (e.g., cation-adjusted Mueller-Hinton vs. RPMI-1640) significantly affect MIC results. Adhere to CLSI/EUCAST guidelines for reproducibility .
  • Control for Efflux Pump Activity: Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic activity from pump-mediated resistance, particularly in Gram-negative pathogens .
  • Validate via Checkerboard Assays: Test combinatorial effects with β-lactam antibiotics to identify synergistic pairs (e.g., meropenem + 15 reduces MIC by 8-fold in E. coli carbapenemase producers) .

Basic: What computational tools are available to predict synthetic pathways for novel this compound derivatives?

Answer:

  • Retrosynthesis Software: Tools like Pistachio and Reaxys propose routes based on reaction databases. For example, AI-powered analysis identified one-step routes for acrylamide derivatives using Suzuki coupling or nucleophilic acyl substitution .
  • Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in carbamoylation or bromination steps. Studies on related arylacetic acids used B3LYP/6-31G(d) to optimize reaction pathways .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., β-lactamases) to prioritize derivatives for synthesis .

Advanced: What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

Answer:

  • Polymorphism Control: Bromine’s heavy atom effect can lead to multiple crystal forms. Use slow evaporation in mixed solvents (e.g., ethanol/water) to favor single-crystal growth .
  • Hydrogen-Bond Engineering: Introduce co-formers (e.g., nicotinamide) to stabilize supramolecular assemblies via N-H···O=C interactions, as demonstrated for carbamoyl-proton transfer salts .
  • Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion artifacts. For example, data for 2-(3-Bromo-4-methoxyphenyl)acetic acid were collected at 0.5° oscillations on a Bruker SMART APEXII diffractometer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.